molecular formula C9H10N2O B7905565 4,7-Dimethyl-1,3-benzoxazol-2-amine

4,7-Dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B7905565
M. Wt: 162.19 g/mol
InChI Key: IGPKXXVDZMFXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with two methyl groups attached at the 4th and 7th positions and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of a catalyst such as zinc oxide (ZnO) in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and selectivity. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

4,7-Dimethyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Benzoxazole: The parent compound without methyl substitutions.

    4-Methylbenzoxazole: A derivative with a single methyl group at the 4th position.

    7-Methylbenzoxazole: A derivative with a single methyl group at the 7th position.

Uniqueness: 4,7-Dimethyl-1,3-benzoxazol-2-amine is unique due to the presence of two methyl groups, which can influence its electronic properties and biological activities. The dual methyl substitution can enhance its lipophilicity and membrane permeability, making it more effective in biological systems compared to its mono-methylated counterparts .

Properties

IUPAC Name

4,7-dimethyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKXXVDZMFXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.